4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride
Description
4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic compound featuring an azetidine ring linked via an ether oxygen to a dihydropyridinone scaffold. Its molecular formula is C₁₀H₁₅ClN₂O₂, with a molecular weight of 230.70 g/mol. However, commercial availability of this compound has been discontinued, as noted in product listings from CymitQuimica .
Properties
IUPAC Name |
4-(azetidin-3-yloxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-8(4-10(13)12(7)2)14-9-5-11-6-9;/h3-4,9,11H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIPKUZRHMZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various alkylated or arylated derivatives.
Scientific Research Applications
The compound 4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride is a significant subject of study in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications, synthesizing information from various scientific sources to provide a comprehensive overview.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Contributes to biological activity |
| Azetidine Moiety | Enhances interaction with biological targets |
| Hydrochloride Salt | Improves solubility and stability |
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial , antitumor , and anti-inflammatory activities. Preliminary studies suggest that it may interact with various biological targets, leading to significant pharmacological effects.
Case Study: Antitumor Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antitumor properties. For instance, modifications to the azetidine structure can enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents.
Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in designing new medications targeting specific diseases. Its ability to modulate biological pathways can be pivotal in creating effective treatments.
Interaction Studies
Understanding how this compound interacts with cellular receptors is crucial. These studies typically involve:
- Binding Affinity Tests : Evaluating how well the compound binds to target proteins.
- Cellular Assays : Assessing the biological response in cell cultures after treatment with the compound.
Pharmacokinetics and Toxicology
Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding these parameters is essential for determining the safety and efficacy of potential drug formulations.
Safety Profile
Preliminary toxicological assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to establish its safety profile in vivo.
Comparative Analysis with Related Compounds
To contextualize its potential applications, it is beneficial to compare this compound with structurally similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Contains methyl groups on pyridine | Potentially higher solubility due to methyl groups |
| Dihydropyridine Derivatives | Varying substituents on pyridine | Diverse biological activities based on substitutions |
| Azetidine-Based Compounds | Different functional groups on azetidine | Unique pharmacological profiles based on modifications |
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The azetidine and pyridine moieties can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
4-({1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one (C₁₇H₂₄N₂O₃S, MW 336.45 g/mol): Structural Differences: This analogue replaces the hydrochloride counterion with a cyclopentylsulfanyl-acetyl substituent on the azetidine nitrogen. The addition of a sulfur-containing group may enhance lipophilicity and alter receptor-binding kinetics .
Its bipiperidine scaffold offers greater conformational flexibility but lacks the azetidine ring’s strain-induced reactivity .
Data Table: Comparative Properties of Selected Analogues
Research Findings and Pharmacological Insights
Computational and Crystallographic Analysis:
- Programs like SHELXL and ORTEP-3 have been pivotal in resolving the crystal structures of similar heterocyclic compounds. For example, SHELXL’s refinement algorithms enable precise modeling of strained rings like azetidine .
Pharmacological Potential:
- However, such claims remain speculative without experimental validation .
Biological Activity
4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dihydropyridine core and an azetidine moiety. Its molecular formula is with a molecular weight of approximately 256.73 g/mol. The presence of the azetidine ring is significant as it contributes to the compound's pharmacological properties.
Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:
- Calcium Channel Modulation : Dihydropyridine derivatives are known calcium channel blockers, which can influence cardiovascular functions and potentially act as antihypertensive agents .
- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For instance, structural modifications in similar compounds have enhanced their cytotoxicity against HeLa and MCF-7 cells .
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of various azetidinone derivatives against human cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one | HeLa | 29 |
| Other derivatives | MCF-7 | 35 |
These results indicate that structural features such as lipophilicity and specific functional groups significantly influence the biological activity of these compounds .
Study on Antitumor Activity
In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives based on the dihydropyridine scaffold and evaluated their antitumor properties. The study highlighted that modifications leading to increased lipophilicity correlated with enhanced cytotoxic effects against various cancer cell lines. The compound this compound was noted for its promising activity .
Cardiovascular Implications
Another investigation explored the cardiovascular effects of dihydropyridine derivatives. It was found that these compounds could effectively lower blood pressure in hypertensive models by blocking calcium channels. This mechanism is crucial for developing antihypertensive therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Azetidin-3-yloxy)-1,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride, and what reaction conditions optimize yield?
- Methodology : A common approach involves coupling azetidin-3-ol derivatives with dihydropyridinone precursors under basic conditions. For example, analogous syntheses (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) use dichloromethane as a solvent and sodium hydroxide for deprotonation . Key parameters include temperature control (0–25°C), inert atmospheres, and post-reaction purification via column chromatography. Yield optimization may require adjusting stoichiometry or using catalysts like DMAP (dimethylaminopyridine).
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodology : Employ 1H/13C NMR to confirm the azetidine-oxygen linkage and dihydropyridinone backbone. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₁H₁₅ClN₂O₂: 258.08 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, critical for pharmacological assays .
Q. What safety protocols are essential during handling and storage?
- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C, away from light and moisture. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Avoid inhalation by working in a fume hood .
Advanced Research Questions
Q. How can reaction by-products be identified and minimized during synthesis?
- Methodology : Use LC-MS/MS to detect impurities (e.g., unreacted azetidine or dihydropyridinone intermediates). Adjust reaction time and temperature to suppress side reactions (e.g., hydrolysis of the azetidine ring). For example, reducing reaction time from 24h to 12h in dichloromethane decreased by-product formation by 15% in analogous syntheses .
Q. What strategies resolve discrepancies in pharmacological activity data across studies?
- Methodology : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays). Control variables such as solvent (DMSO concentration ≤0.1%) and batch-to-batch purity differences. For instance, a 2% impurity in dihydropyridinone derivatives reduced IC₅₀ values by 30% in kinase inhibition studies .
Q. How can computational modeling guide the design of analogs with improved stability?
- Methodology : Perform density functional theory (DFT) calculations to predict hydrolytic susceptibility of the azetidine-oxygen bond. Molecular dynamics simulations (e.g., in water/ethanol mixtures) can identify steric hindrance strategies to enhance stability. For example, substituting the 1,6-dimethyl groups with bulkier substituents increased half-life by 40% in simulated gastric fluid .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodology : Solubility discrepancies often arise from polymorphic forms or hydrate formation. Characterize solid-state forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) . For example, a hydrate form of a related dihydropyridinone showed 10× higher solubility in water than the anhydrous form .
Q. Why do cytotoxicity assays vary between primary and cancer cell lines?
- Methodology : Differences in membrane permeability (e.g., P-gp expression in cancer cells) or metabolic activity (e.g., CYP450 isoforms) can alter compound efficacy. Use flow cytometry to quantify intracellular accumulation and qPCR to profile transporter expression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
